N,N-dimethyl-2-(4-piperidinyl)acetamide
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Overview
Description
N,N-dimethyl-2-(piperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide typically involves the reaction of piperidine with N,N-dimethylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of N,N-dimethylacetamide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of N,N-dimethyl-2-(piperidin-4-yl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-(piperidin-4-yl)acetic acid, while reduction may produce N,N-dimethyl-2-(piperidin-4-yl)ethanol .
Scientific Research Applications
N,N-dimethyl-2-(piperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
- N,N-dimethyl-2-piperidin-2-ylethanamine dihydrochloride
- N,N-dimethyl-2-piperidin-3-ylethanamine dihydrochloride
Uniqueness
N,N-dimethyl-2-(piperidin-4-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylacetamide |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(12)7-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
QLGTUZHDVFYBCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1CCNCC1 |
Origin of Product |
United States |
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